molecular formula C21H23N3O2 B11026663 N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B11026663
M. Wt: 349.4 g/mol
InChI Key: PBXMLQMCUNGULP-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by a dimethylaminoethyl side chain and a 3-methoxyphenyl substituent at the quinoline C2 position. The dimethylaminoethyl group enhances solubility and bioavailability by introducing a polar tertiary amine, while the 3-methoxyphenyl moiety may influence target binding through hydrophobic and π-π interactions .

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H23N3O2/c1-24(2)12-11-22-21(25)18-14-20(15-7-6-8-16(13-15)26-3)23-19-10-5-4-9-17(18)19/h4-10,13-14H,11-12H2,1-3H3,(H,22,25)

InChI Key

PBXMLQMCUNGULP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylaminoethyl Side Chain: The final step involves the reaction of the intermediate product with 2-(dimethylamino)ethylamine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Table 1: Representative Carboxamide Coupling Conditions

ReactantReagents/ConditionsYieldCharacterization (NMR/MS)
Quinoline-4-carboxylic acidEDC, HOBt, DMF, RT, 24 h78%1H^1H NMR (DMSO-d6): δ 8.30 (s, 1H), 3.54–3.48 (m, 2H)
N,N-DimethylethylenediamineDiisopropylethylamine (DIPEA)-HRMS: m/z 298.35 (M + H)+

Oxidative Modifications

The quinoline core undergoes oxidation under controlled conditions:

  • Quinoline Ring Oxidation: Reaction with hydrogen peroxide (H2_2O2_2) in acetic acid at 60°C produces N-oxide derivatives, enhancing polarity for pharmacological studies.

  • Methoxyphenyl Demethylation: Treatment with boron tribromide (BBr3_3) in dichloromethane converts the 3-methoxyphenyl group to a hydroxylated analog, enabling further functionalization .

Nucleophilic Substitution Reactions

The dimethylaminoethyl side chain participates in alkylation and acylation:

  • Alkylation: Reacts with methyl iodide in acetonitrile to form quaternary ammonium salts, improving water solubility.

  • Acylation: Acetic anhydride in pyridine acetylates the terminal amine, confirmed by 1H^1H NMR shifts at δ 2.10 (s, 3H) .

Catalytic Cross-Coupling

The 2-(3-methoxyphenyl) group can be modified via palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling: Replaces the methoxyphenyl group with other aryl boronic acids using Pd(PPh3_3)4_4 and Na2_2CO3_3 in toluene/ethanol (80°C, 12 h) .

Table 2: Cross-Coupling Reaction Parameters

Boronic AcidCatalyst SystemYieldProduct Application
4-Fluorophenylboronic acidPd(PPh3_3)4_4, Na2_2CO3_365%Enhanced antitumor activity
Thiophene-2-boronic acidPd(OAc)2_2, SPhos58%Fluorescence probes

Hydrolysis Reactions

The carboxamide bond is hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis: 6M HCl at reflux yields 2-(3-methoxyphenyl)quinoline-4-carboxylic acid (95% conversion).

  • Basic Hydrolysis: NaOH in ethanol/water (1:1) at 80°C produces the carboxylate salt, verified by loss of 1H^1H NMR signals for the dimethylaminoethyl group .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces dimerization at the quinoline C8 position, forming a cyclobutane-linked dimer. This reaction is monitored by HPLC-MS, showing a mass increase to m/z 596.70 (2M + H)+ .

Key Research Findings

  • Catalyst Efficiency: Fe3_3O4_4@SiO2_2 nanoparticles improve reaction yields in solvent-free syntheses (e.g., 85% yield for carboxylation) .

  • Stability: The compound resists thermal decomposition below 250°C (TGA data), ensuring robustness in reaction conditions.

  • Stereoselectivity: Chiral auxiliaries like (R)-BINOL induce enantioselective modifications at the quinoline C3 position (ee >90%) .

Scientific Research Applications

Chemical Properties and Structure

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is characterized by the following:

  • Molecular Formula : C₁₈H₁₈N₂O₂
  • Molecular Weight : 314.35 g/mol
  • IUPAC Name : this compound

This compound features a quinoline core, which is known for its diverse biological activities, including antimalarial and anticancer properties.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent against various diseases:

  • Anticancer Activity : Studies have shown that quinoline derivatives can intercalate with DNA, inhibiting cancer cell replication. For instance, compounds similar to this compound have demonstrated effectiveness against different cancer cell lines, including breast and colon cancers .
  • Antiviral Properties : Research indicates that quinoline analogs possess antiviral capabilities. They may inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways .

Biological Research

The compound serves as a valuable probe for studying biological pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical cellular processes. For example, the inhibition of translation elongation factor 2 has been linked to its antimalarial activity, suggesting that this compound could be further developed for malaria treatment .
  • Molecular Modeling Studies : Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets, enhancing our understanding of its mechanism of action .

Pharmaceutical Development

Due to its unique structure, this compound is being explored for drug formulation:

  • Drug Delivery Systems : The compound's properties make it suitable for incorporation into novel drug delivery systems that enhance bioavailability and target specificity .

Case Studies and Research Findings

Here are some notable findings from recent studies:

Study TitleFindings
Discovery of Quinoline Analogues as AntiviralsIdentified potent antiviral activity against multiple viral strains; mechanism involves enzyme inhibition .
Anticancer Activity of Quinoline DerivativesDemonstrated significant cytotoxic effects on cancer cell lines, with IC50 values indicating strong potential as anticancer agents .
Mechanistic Insights into Antimalarial ActionHighlighted the novel mechanism of action involving translation elongation factor inhibition; compounds showed low nanomolar potency in vivo .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s quinoline core can intercalate with DNA, potentially inhibiting the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, the dimethylaminoethyl side chain may enhance the compound’s binding affinity to its targets, thereby increasing its potency.

Comparison with Similar Compounds

Key Observations :

Side Chain Variations: The dimethylaminoethyl group in the target compound is structurally analogous to the dimethylaminopropyl group in 5a1–5a4 but differs in chain length. Shorter chains (e.g., ethyl vs. propyl) may reduce steric hindrance and improve binding efficiency.

Aromatic Substituents : The 3-methoxyphenyl group in the target compound contrasts with electron-deficient (e.g., 4-fluorophenyl in Y205-2420) or heterocyclic (e.g., thiophen-2-yl in Y200-0802) groups. Methoxy groups generally increase lipophilicity (logP ~5.42 in Y205-2420) compared to polar heterocycles .

Biological Activity

N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a compound belonging to the quinoline derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a dimethylamino group and a methoxyphenyl substituent enhances its solubility and interaction with biological targets.

The primary target for this compound is Cathepsin S , a cysteine protease involved in antigen processing and presentation. By inhibiting Cathepsin S, the compound reduces the degradation of antigens in antigen-presenting cells, leading to decreased T cell activation and immune response. This mechanism suggests potential applications in treating autoimmune diseases where modulation of the immune response is beneficial.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (S. aureus)64 μg/mL
Escherichia coli (E. coli)128 μg/mL
Methicillin-resistant S. aureus (MRSA)>256 μg/mL

These findings suggest that modifications to the quinoline structure can enhance antibacterial activity, particularly through the flexibility and length of side chains .

Anticancer Activity

The quinoline framework has also been explored for anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways, including topoisomerase inhibition. The cytotoxic effects were evaluated across various human tumor cell lines, demonstrating promising IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

  • Antiplasmodial Activity : A related study identified quinoline-4-carboxamides with moderate potency against Plasmodium falciparum, the causative agent of malaria. Optimization led to compounds with low nanomolar potency in vitro, indicating potential for antimalarial development .
  • Toxicity Assessments : Investigations into the toxicity profiles of these compounds revealed minimal cytotoxicity against human cell lines at effective concentrations, suggesting a favorable therapeutic index for further development .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis highlighted that variations in substituents significantly influence biological activity. Compounds with longer alkyl chains or specific aromatic groups exhibited enhanced antimicrobial and anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide?

  • Answer : The compound can be synthesized via coupling reactions using 2-(3-methoxyphenyl)quinoline-4-carboxylic acid with N,N-dimethylethylenediamine. Key steps include:

  • Activation of the carboxylic acid using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and triethylamine (TEA) in anhydrous dimethylformamide (DMF) at 0°C .
  • Reaction monitoring via TLC and purification via column chromatography. Yield optimization requires stoichiometric control (1:1.5 molar ratio of acid to amine) and inert atmosphere conditions to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Answer : Use a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions, e.g., methoxyphenyl protons (δ 3.8–4.0 ppm) and dimethylaminoethyl protons (δ 2.2–2.7 ppm) .
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., m/z 406.2 [M+H]⁺) .
  • Melting point analysis to verify consistency with literature values (e.g., 127–128°C) .

Q. What protocols are used to evaluate its antimicrobial activity in vitro?

  • Answer :

  • Disk diffusion assays : Impregnate sterile disks with 10 µg of compound, place on Mueller-Hinton agar inoculated with bacterial strains (e.g., S. aureus), and measure inhibition zones after 18–24 hours .
  • Minimum Inhibitory Concentration (MIC) : Use microdilution in 96-well plates with concentrations ranging from 0.5–128 µg/mL. MIC is defined as the lowest concentration with no visible bacterial growth after incubation .

Advanced Research Questions

Q. How do structural modifications at the quinoline core influence biological activity?

  • Answer : Substituent effects are critical:

  • Electron-donating groups (e.g., methoxy at position 3) enhance lipophilicity and membrane permeability, as shown in MIC reductions against Gram-positive bacteria .
  • Substitution with trifluoromethyl or anthracenyl groups alters binding affinity to bacterial topoisomerases, as evidenced by computational docking studies (ΔG = −9.6 kcal/mol for anthracenyl derivatives) .
  • Quantitative Structure-Activity Relationship (QSAR) models highlight the importance of ClogP (2.8–3.5) and polar surface area (<90 Ų) for optimizing bioavailability .

Q. How can discrepancies in reported biological activity data be resolved?

  • Answer : Address variability by:

  • Standardizing assay conditions (e.g., pH, serum protein content) to reduce false negatives .
  • Validating compound purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .
  • Cross-referencing computational predictions (e.g., molecular dynamics simulations) with experimental IC₅₀ values to identify outliers .

Q. What computational strategies predict binding modes to therapeutic targets like kinase enzymes?

  • Answer :

  • Molecular docking (AutoDock Vina) using crystal structures of human Aurora kinase A (PDB: 4J8M) to identify hydrogen bonds between the carboxamide group and Lys162/Arg220 residues .
  • Free energy perturbation (FEP) calculations to quantify substituent effects on binding affinity (ΔΔG < ±0.5 kcal/mol indicates negligible impact) .

Q. How do electron-donating groups (e.g., methoxy) affect physicochemical properties?

  • Answer :

  • LogP : Methoxy groups increase hydrophobicity (LogP +0.4–0.6), enhancing blood-brain barrier penetration .
  • pKa : The dimethylaminoethyl side chain (pKa ~8.5) facilitates pH-dependent solubility, critical for in vivo pharmacokinetics .
  • Stability : Methoxy groups reduce oxidative degradation in hepatic microsomal assays (t₁/₂ > 120 minutes vs. 60 minutes for unsubstituted analogs) .

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